molecular formula C17H24N2O4 B3086547 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid CAS No. 1159835-31-0

1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid

Cat. No.: B3086547
CAS No.: 1159835-31-0
M. Wt: 320.4
InChI Key: WQDYHDDZLRURKY-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenylamino group, and a piperidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where an appropriate phenylamine reacts with a piperidine derivative.

    Protection with Boc Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution Reactions: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Electrophiles such as halogens, nitrating agents

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies investigating the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The phenylamino group can interact with various molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4-(methylamino)piperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-(benzylamino)piperidine-4-carboxylic acid

Uniqueness

1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid is unique due to the presence of the phenylamino group, which can participate in a wide range of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry, offering opportunities for the development of novel compounds with diverse biological activities.

Properties

IUPAC Name

4-anilino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-11-9-17(10-12-19,14(20)21)18-13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDYHDDZLRURKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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